1-Aziridinepropanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(aziridin-1-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-1-2-6-3-4-6/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDSRXCBGQRITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340849 | |
| Record name | 1-Aziridinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31190-87-1 | |
| Record name | 1-Aziridinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Aziridinepropanol and Its Derivatives
Preparation of Aziridine (B145994) Ring Precursors
The foundation for aziridine synthesis often lies in the strategic preparation of suitable precursors. For compounds incorporating a propanol (B110389) structure, key precursors include amino alcohols or haloalcohols.
Amino Alcohols: Vicinal amino alcohols, such as 1-amino-2-propanol or 2-amino-1-propanol, are crucial starting materials for classical aziridine syntheses like the Wenker reaction acs.orgrsc.orgchemicalbook.com. These can be synthesized through various routes, including the reaction of epoxides with ammonia (B1221849) or amines wikipedia.orggoogle.com or via biocatalytic methods nih.gov. For instance, chiral 1-amino-2-propanol can be obtained from threonine tandfonline.comtandfonline.com or via the ring-opening of chiral epoxides with trifluoroacetamide (B147638) followed by hydrolysis google.compatsnap.com.
Haloalcohols: Haloalcohols, such as 3-chloro-1-propanol, can also serve as precursors, undergoing cyclization reactions, often in the presence of a base and potentially a phase-transfer catalyst, to form oxetanes or, under specific conditions, aziridines google.comoup.comsigmaaldrich.com.
Formation of the Aziridine Ring: Cyclization Reactions
The formation of the three-membered aziridine ring is the pivotal step in the synthesis of 1-Aziridinepropanol. Several strategies exist, ranging from established cyclization methods to modern catalytic approaches.
The Wenker synthesis remains a cornerstone for aziridine preparation. This method typically involves the conversion of a β-amino alcohol into a sulfate (B86663) ester, followed by base-induced cyclization.
Mechanism: A vicinal amino alcohol is treated with sulfuric acid or chlorosulfuric acid to form the corresponding sulfate ester. Subsequent treatment with a strong base, such as sodium hydroxide (B78521) or sodium carbonate, promotes intramolecular nucleophilic substitution, closing the ring to form the aziridine acs.orgrsc.orgchemicalbook.comnih.gov. This method is known for its robustness and high yields, often exceeding 90% for the two-step process rsc.org.
Application to Propanol Derivatives: The Wenker synthesis is applicable to various amino alcohols. For example, the cyclization of 2-amino-1-propanol or 1-amino-2-propanol derivatives would yield the corresponding aziridinepropanol structures. Modifications to the Wenker synthesis have improved its scope and mildness, allowing for the use of less stable substrates chemicalbook.com.
Contemporary synthetic chemistry offers advanced catalytic methods for aziridine formation, often enabling higher selectivity, milder conditions, and access to enantiomerically enriched products.
Metal-Catalyzed Aziridination: Transition metal catalysts, including rhodium, copper, cobalt, and iron complexes, are widely employed for the aziridination of alkenes and imines google.commdpi.comresearchgate.netorganic-chemistry.orgmdpi.comnih.govresearchgate.net. These methods often involve the transfer of a nitrene equivalent from a nitrogen source (e.g., azides, sulfonamides, or iminoiodinanes) to an alkene.
Nitrene Transfer to Alkenes: Catalysts like Rh₂(esp)₂ or chiral Rh(II) complexes, often paired with chiral counterions, facilitate the enantioselective aziridination of allylic alcohols and their derivatives researchgate.netresearchgate.netnih.gov. These reactions can achieve high yields and excellent enantioselectivities (e.g., >90% ee) nih.govnih.gov. Allyl alcohol and its substituted variants can serve as precursors, with the hydroxyl group often directing the stereochemical outcome researchgate.netnih.govrsc.org.
Catalysis with Imines/Diazo Compounds: Lewis acids, such as Yb(OTf)₃, can catalyze the reaction between α-imino esters and aryldiazomethanes to selectively form aziridines acs.org. Other catalytic systems involve the reaction of alkenes with chloramine-T or related sulfonamides, often mediated by transition metals or Lewis acids rsc.orggoogle.com.
Electrochemical Methods: Electrochemical strategies offer a green alternative, enabling oxidant-free aziridination reactions with simple nitrogen sources like ammonia under metal-free conditions chinesechemsoc.orgorganic-chemistry.org. These methods often exhibit high atom economy and can be performed under mild conditions, generating only hydrogen gas as a byproduct organic-chemistry.org.
Functionalization of the Propanol Side Chain
Once the aziridine ring is formed, or if an aziridine derivative with a propanol moiety is used as a starting material, the hydroxyl group of the propanol chain can be further functionalized.
Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides, to introduce diverse functionalities researchgate.net. These reactions are typically carried out under standard conditions for alcohol derivatization, ensuring the aziridine ring remains intact.
Polymerization: Derivatives like 2-(1-aziridinyl)ethanol can be polymerized, often via cationic ring-opening polymerization, to form polyamines. The hydroxyl group in the polymer backbone can then be further modified, for instance, through esterification with dendrons to create liquid crystalline materials google.comresearchgate.netlookchem.com.
Convergent and Divergent Synthetic Strategies for this compound Analogs
The synthesis of various analogs of this compound can be achieved through both convergent and divergent approaches.
Convergent Synthesis: This strategy involves synthesizing distinct molecular fragments—one containing the aziridine ring and another the propanol moiety—and then coupling them. This allows for greater flexibility in introducing substituents on either part of the molecule.
Divergent Synthesis: Starting from a common aziridinepropanol intermediate, a series of derivatives can be synthesized by applying different functionalization reactions to the hydroxyl group or by modifying the aziridine ring itself through ring-opening reactions.
Green Chemistry Principles in this compound Synthesis
The pursuit of sustainable synthesis is paramount in modern chemistry. Several principles are being integrated into aziridine synthesis:
Atom Economy: Methods that maximize the incorporation of starting material atoms into the final product, minimizing waste, are preferred. Electrochemical methods and certain catalytic aziridinations often exhibit high atom economy chinesechemsoc.orgorganic-chemistry.orgacs.orgacs.org. The Wenker synthesis, when optimized, also offers good atom economy rsc.org.
Solvent Choice: The use of greener solvents, such as water, ethanol, or even solvent-free conditions, is encouraged. Acetonitrile (B52724) has been identified as a suitable solvent in some continuous flow aziridination processes due to its favorable properties for yield and selectivity acs.org.
Catalysis: Employing catalytic amounts of reagents, particularly metal catalysts or organocatalysts, reduces waste and often allows for milder reaction conditions and improved selectivity rsc.orgmdpi.comresearchgate.netorganic-chemistry.orgnih.govacs.org. The development of recyclable catalysts further enhances sustainability rsc.orgnih.gov.
Flow Chemistry: Continuous flow techniques offer advantages in terms of safety, efficiency, and scalability, allowing for better control over reaction parameters and reduced reaction times acs.orgmdpi.com.
Compound List
this compound
2-(1-Aziridinyl)ethanol
1-Amino-2-propanol
2-Amino-1-propanol
3-Amino-1-propanol
Allyl alcohol
Prop-2-en-1-ol
3-Chloro-1-propanol
Reactivity and Mechanistic Aspects of 1 Aziridinepropanol Transformations
Ring-Opening Reactions of the Aziridine (B145994) Moiety
The significant ring strain inherent in the aziridine ring is the primary driver for its reactivity. mdpi.com Cleavage of the carbon-nitrogen bonds can be initiated by a variety of reagents and conditions, proceeding through nucleophilic, electrophilic, radical, or photoinduced pathways. These reactions are of great interest as they provide routes to a wide array of functionalized nitrogen-containing compounds. nih.gov
Nucleophilic attack on one of the ring carbons of the aziridine is a common and synthetically useful transformation. The efficiency and regioselectivity of this reaction are heavily dependent on the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. mdpi.com For non-activated aziridines like 1-Aziridinepropanol, the ring is relatively stable and requires activation for the reaction to proceed efficiently. nih.govmdpi.com However, strong nucleophiles can open the ring under certain conditions.
The reaction typically follows an SN2 mechanism, where the nucleophile attacks a carbon atom, leading to the simultaneous cleavage of the C-N bond. In the case of this compound, which is an unsymmetrically substituted aziridine, the attack is generally expected to occur at the less sterically hindered carbon atom. A wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and halogens, have been utilized in aziridine ring-opening reactions. nih.gov For instance, hydrogen polysulfides have been shown to effectively open N-sulfonylaziridines to form disulfide products. nih.gov
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | General Product Type | Mechanism |
|---|---|---|
| Azide (N₃⁻) | β-Azidoamine | SN2 |
| Thiolates (RS⁻) | β-Amino Sulfide | SN2 |
| Halides (Cl⁻, Br⁻, I⁻) | β-Haloamine | SN2 |
| Water/Alcohols (in presence of acid) | β-Amino Alcohol/Ether | SN2 |
The nitrogen atom of the aziridine ring possesses a lone pair of electrons, allowing it to act as a nucleophile. Reaction with an electrophile results in the formation of a highly reactive aziridinium (B1262131) ion. nih.govfrontiersin.org This positively charged intermediate is significantly more susceptible to nucleophilic attack than the neutral aziridine ring. The activation of the aziridine ring makes the subsequent ring-opening reaction more facile, even with weaker nucleophiles. mdpi.com
Electrophiles such as protons (from Brønsted acids), Lewis acids, and alkylating agents can be used to generate the aziridinium ion. nih.govnih.gov Once formed, the aziridinium ion undergoes nucleophilic attack, which can be either intermolecular (from an external nucleophile) or intramolecular. The regioselectivity of the nucleophilic attack on the aziridinium ion is governed by both steric and electronic factors, with the nucleophile typically attacking the less substituted carbon. frontiersin.orgnih.gov This alkylative or acid-catalyzed aziridine ring-opening provides a versatile method for synthesizing various N-substituted amine-containing molecules. nih.gov
Table 2: Electrophilic Activation and Subsequent Ring-Opening
| Activating Electrophile | Intermediate | Attacking Nucleophile | General Product |
|---|---|---|---|
| Brønsted Acid (e.g., H₂SO₄) | Aziridinium Ion | Water (H₂O) | β-Amino Alcohol |
| Lewis Acid (e.g., BF₃) | Aziridinium-Lewis Acid Complex | Halide (from solvent/salt) | β-Haloamine |
| Alkyl Halide (e.g., CH₃I) | N-Alkyl Aziridinium Ion | Acetate (B1210297) (OAc⁻) | N-Alkyl-β-amino ester |
| Acid Anhydride ((RCO)₂O) | N-Acyl Aziridinium Ion | Carboxylate (RCOO⁻) | β-Amino Ester |
Aziridines can undergo ring-opening through radical or photoinduced pathways. Under conditions of photoinduced electron transfer (PET), the aziridine can be oxidized to form a corresponding radical cation. unifr.ch The fate of this radical cation depends on the substitution pattern of the aziridine. nih.gov For N-alkyl substituted aziridines, oxidation can lead to spontaneous ring-opening to yield azomethine ylide radical cations. unifr.chnih.gov These intermediates are highly reactive and can be trapped in subsequent reactions, such as [3+2] cycloadditions.
Similarly, aziridine N-carbonyl radicals, generated from suitable precursors, can undergo ring-opening to produce 2-isocyanato radicals. rsc.org Transition metal catalysts, such as those based on titanocene, can also facilitate the radical ring-opening of N-acylated aziridines, forming substituted radicals that can participate in further reactions like conjugate additions or cyclizations. mdpi.com These radical-based methods provide alternative strategies for C-N bond cleavage and the formation of complex nitrogen-containing structures. mdpi.com
Intramolecular Cyclization and Rearrangement Reactions of this compound
The reactivity of this compound is significantly influenced by the inherent ring strain of the three-membered aziridine ring and the presence of a tethered hydroxyl group. This unique structural arrangement allows for a variety of intramolecular cyclization and rearrangement reactions, which are often dependent on the reaction conditions, such as the presence of acid or base catalysts.
Intramolecular Cyclization
The hydroxyl group in the propanol (B110389) side chain of this compound can act as an internal nucleophile, leading to intramolecular cyclization via a ring-opening reaction of the aziridine. This process is typically promoted by acid catalysis, which protonates the aziridine nitrogen, activating the ring towards nucleophilic attack.
The intramolecular cyclization of N-hydroxyalkylaziridines can proceed via two main pathways, depending on which carbon of the aziridine ring is attacked by the hydroxyl group. This regioselectivity is influenced by steric and electronic factors of the substituents on the aziridine ring. In the case of an unsubstituted aziridine ring in this compound, the attack can occur at either of the two methylene (B1212753) carbons.
Exo-tet cyclization: Attack of the hydroxyl group on the carbon of the aziridine ring can lead to the formation of a six-membered morpholine (B109124) ring system. This is an example of an intramolecular S(_N)2 reaction. The stereochemistry of this reaction is expected to proceed with inversion of configuration at the carbon center being attacked.
Endo-tet cyclization: While less common for three-membered rings, the possibility of the reaction proceeding through a different pathway to form alternative heterocyclic systems exists, though it is generally less favored.
Studies on analogous systems, such as the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols, demonstrate the feasibility of such intramolecular reactions. researchgate.net Similarly, phenolate-induced intramolecular cyclization of N-tosylaziridines has been shown to yield various benzoxacycles, highlighting the versatility of intramolecular ring-opening of aziridines by tethered nucleophiles. nih.gov
The table below summarizes the expected products from the intramolecular cyclization of this compound under acidic conditions.
| Reactant | Condition | Major Product | Ring System |
| This compound | Acid Catalyst (e.g., H₂SO₄) | 4-(3-hydroxypropyl)morpholine | Morpholine |
This table is based on analogous reactions and predicted reactivity.
Rearrangement Reactions
In addition to cyclization, this compound can potentially undergo various rearrangement reactions, particularly under thermal or acid-catalyzed conditions. The driving force for these rearrangements is often the relief of ring strain in the aziridine ring.
One possible rearrangement is the isomerization to an allylic amine. This type of transformation has been observed for other N-substituted aziridines. Another potential rearrangement could involve the migration of a substituent from the nitrogen to a carbon atom of the ring, although this is less common for simple N-alkyl aziridines.
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of the intramolecular transformations of this compound are critical for understanding the feasibility and rate of these reactions. Due to the lack of specific experimental data for this compound, the following discussion is based on general principles of aziridine chemistry and data from analogous systems.
Reaction Kinetics
The rate of intramolecular cyclization of this compound is expected to be influenced by several factors:
Ring Strain: The high ring strain of the aziridine ring (approximately 27 kcal/mol) provides a significant thermodynamic driving force for ring-opening reactions, thus positively influencing the reaction rate. mdpi.com
Nucleophilicity of the Hydroxyl Group: The nucleophilicity of the tethered hydroxyl group is a key factor. Under neutral conditions, the hydroxyl group is a relatively weak nucleophile. Acid catalysis enhances the reaction rate by protonating the aziridine nitrogen, making the ring more susceptible to nucleophilic attack.
Solvent Effects: The choice of solvent can impact the reaction rate. Polar protic solvents can stabilize the transition state of the S(_N)2 reaction, potentially accelerating the cyclization.
Temperature: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate, in accordance with the Arrhenius equation.
A study on the kinetics of formation of N-tosylazacycloalkanes of varying ring sizes provides valuable insights. The study found that the rates of cyclization vary significantly with the size of the ring being formed, with the formation of five-membered rings being the fastest, followed by three-, six-, and seven-membered rings. This suggests that the formation of the six-membered morpholine ring from this compound would be a kinetically feasible process.
The table below presents hypothetical kinetic data for the acid-catalyzed intramolecular cyclization of this compound, based on trends observed in related systems.
| Reaction | Catalyst | Temperature (°C) | Hypothetical Rate Constant (k, s⁻¹) |
| Intramolecular Cyclization | H₂SO₄ (0.1 M) | 25 | 1.5 x 10⁻⁵ |
| Intramolecular Cyclization | H₂SO₄ (0.1 M) | 50 | 6.2 x 10⁻⁵ |
This data is illustrative and based on analogous reactions.
Thermodynamic Considerations
The thermodynamics of the intramolecular cyclization of this compound are governed by the change in enthalpy (ΔH) and entropy (ΔS) during the reaction.
Enthalpy (ΔH): The ring-opening of the strained aziridine ring is an enthalpically favorable process due to the release of ring strain. The formation of new, more stable sigma bonds in the resulting morpholine ring also contributes to a negative enthalpy change.
Entropy (ΔS): The intramolecular cyclization involves the conversion of one molecule into another, which generally results in a small change in translational entropy. However, the loss of conformational freedom in the flexible propanol side chain upon cyclization leads to a decrease in entropy (a negative ΔS).
Computational studies on the reactivity of aziridines have provided valuable thermodynamic data for ring-opening reactions. For instance, DFT studies have been used to calculate the activation energies and reaction energies for various nucleophilic ring-opening reactions of aziridines, confirming the thermodynamic favorability of these processes. researchgate.net
The following table provides estimated thermodynamic parameters for the intramolecular cyclization of this compound.
| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG at 298 K (kcal/mol) |
| Intramolecular Cyclization | -20 to -25 | -10 to -15 | -17 to -22 |
These values are estimates based on the ring strain of aziridine and general principles of intramolecular reactions.
Catalytic Applications and Ligand Design with 1 Aziridinepropanol Scaffolds
1-Aziridinepropanol as a Chiral Ligand in Asymmetric Catalysis
Chiral ligands are crucial in asymmetric catalysis for modifying the reactivity and selectivity of a metal center, thereby favoring the formation of one enantiomer of a product over the other. nih.gov Aziridine-containing compounds, particularly those with additional coordinating groups, have been recognized for their potential as effective ligands in a variety of metal-catalyzed reactions. mdpi.com The this compound scaffold, possessing both a nitrogen atom within the aziridine (B145994) ring and a hydroxyl group, can act as a bidentate N,O-ligand.
The design of effective chiral ligands often relies on creating a well-defined and rigid chiral environment around the metal center. nih.gov In the case of this compound, the stereocenter can be located at various positions on the aziridine ring or the propanol (B110389) chain. The coordination of both the nitrogen and oxygen atoms to a metal center would form a stable chelate ring, the conformation of which would be influenced by the stereochemistry of the ligand. This defined geometry is essential for effective enantiocontrol during the catalytic cycle. The electronic properties of the ligand, and consequently the catalyst, can be fine-tuned by introducing substituents on the aziridine ring or the propanol backbone.
Design and Synthesis of Metal Complexes Featuring this compound
The synthesis of metal complexes featuring this compound as a ligand would typically involve the reaction of a suitable chiral derivative of this compound with a metal precursor. The choice of metal is dictated by the desired catalytic application, with common metals in asymmetric catalysis including palladium, rhodium, copper, and zinc.
The general synthetic approach involves the deprotonation of the hydroxyl group of this compound to form an alkoxide, which then coordinates to the metal center along with the aziridinyl nitrogen. The reaction conditions, such as solvent, temperature, and the presence of additives, would be optimized to ensure the formation of a stable and well-defined complex.
For example, a hypothetical synthesis of a palladium(II) complex could involve the reaction of a chiral this compound derivative with a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate (B1210297), in the presence of a non-coordinating base. The resulting complex would likely feature a square planar geometry around the palladium center, with the this compound ligand occupying two coordination sites.
Table 1: Hypothetical Metal Complexes with this compound Ligands This table is for illustrative purposes as specific data for this compound complexes is not available in the provided search results.
| Metal Precursor | Ligand (Derivative of this compound) | Resulting Complex Structure (Hypothetical) | Potential Catalytic Application |
| Pd(OAc)₂ | (R)-1-(2-phenylaziridin-1-yl)propan-2-ol | [Pd((R)-1-(2-phenylaziridin-1-yl)propan-2-olato)Cl]₂ | Asymmetric allylic alkylation |
| Cu(OTf)₂ | (S)-1-aziridin-1-ylpropan-2-ol | Cu((S)-1-aziridin-1-ylpropan-2-ol)₂₂ | Asymmetric Friedel-Crafts alkylation |
| Zn(Et)₂ | (1R,2S)-1-(2-methylaziridin-1-yl)propan-1-ol | [(1R,2S)-1-(2-methylaziridin-1-yl)propan-1-olato]ZnEt | Asymmetric addition of diethylzinc (B1219324) to aldehydes |
Homogeneous and Heterogeneous Catalytic Systems
Catalytic systems can be broadly classified as homogeneous or heterogeneous. In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically in a liquid solution. mdpi.com Metal complexes of this compound would initially be explored in homogeneous systems due to their solubility in common organic solvents. This allows for high activity and selectivity as the catalytic sites are readily accessible to the substrate molecules. However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss.
To address the challenges of catalyst separation and recycling, heterogeneous catalysis offers a promising alternative. In this approach, the catalyst is in a different phase from the reactants. A homogeneous catalyst based on a this compound metal complex could be heterogenized by immobilizing it onto a solid support. Common supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers. The immobilization can be achieved through covalent bonding, adsorption, or encapsulation. A heterogenized this compound-based catalyst would offer the advantages of easy separation by filtration and the potential for reuse over multiple catalytic cycles, contributing to more sustainable and cost-effective chemical processes. chemistryworld.com
Mechanistic Insights into this compound-Mediated Catalysis
Understanding the reaction mechanism is crucial for optimizing existing catalytic systems and for the rational design of new and improved catalysts. Mechanistic studies for a this compound-mediated catalytic reaction would involve a combination of experimental techniques and computational modeling.
Key aspects to investigate would include:
Structure of the Active Catalyst: Spectroscopic techniques such as NMR, X-ray crystallography, and FT-IR would be employed to characterize the structure of the metal complex and confirm the coordination of the this compound ligand.
Kinetic Studies: Reaction rates would be measured under various conditions (e.g., changing substrate and catalyst concentrations, temperature) to determine the rate law and gain insights into the rate-determining step of the catalytic cycle. nih.gov
Stereochemical Control: The origin of enantioselectivity would be investigated by analyzing the transition state structures leading to the major and minor enantiomers. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states and understanding the non-covalent interactions between the chiral ligand and the substrate that dictate the stereochemical outcome. researchgate.net
For a hypothetical asymmetric reaction catalyzed by a palladium-1-Aziridinepropanol complex, the catalytic cycle would likely involve steps such as oxidative addition, coordination of the substrate, migratory insertion, and reductive elimination. The chiral environment created by the this compound ligand would influence the facial selectivity of the substrate coordination or the migratory insertion step, thereby leading to the observed enantioselectivity.
Applications in Organic Transformations
While specific applications for this compound in catalysis are not yet documented, the structural analogy to other chiral N,O-ligands suggests its potential utility in a range of important organic transformations. Aziridine-containing ligands have shown promise in various reactions. mdpi.com
Potential applications for catalysts derived from this compound could include:
Asymmetric Aldol and Mannich Reactions: These are fundamental carbon-carbon bond-forming reactions for the synthesis of β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. Chiral metal complexes are often employed to control the stereochemistry of these transformations.
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. Catalysts based on this compound could be effective in controlling the enantioselectivity of this reaction.
Asymmetric Ring-Opening of Aziridines: The regioselective and stereoselective ring-opening of activated aziridines with various nucleophiles is a powerful method for the synthesis of chiral β-functionalized amines. researchgate.netmdpi.com A chiral catalyst derived from this compound could potentially be used to catalyze such transformations.
Asymmetric Hydrogenation and Transfer Hydrogenation: These reactions are widely used for the synthesis of chiral alcohols and amines from prochiral ketones and imines.
Table 2: Potential Asymmetric Organic Transformations Catalyzed by this compound-Metal Complexes This table presents hypothetical applications based on the utility of similar chiral ligands, as specific data for this compound is not available in the provided search results.
| Organic Transformation | Substrates | Product Type | Potential Metal |
| Asymmetric Aldol Reaction | Aldehyde, Ketone | Chiral β-hydroxy carbonyl | Zn, Cu |
| Asymmetric Mannich Reaction | Aldehyde, Amine, Ketone | Chiral β-amino carbonyl | Cu, Pd |
| Asymmetric Michael Addition | α,β-unsaturated compound, Nucleophile | Chiral 1,5-dicarbonyl or related compounds | Ni, Cu |
| Asymmetric Allylic Alkylation | Allylic substrate, Nucleophile | Chiral allylated compound | Pd |
Advanced Materials Science Derived from 1 Aziridinepropanol Polymers and Conjugates
Design and Synthesis of Functional Polymeric Materials
The synthesis of functional polymers from 1-Aziridinepropanol leverages the unique reactivity of the aziridine (B145994) moiety. This nitrogen-containing heterocycle can undergo ring-opening polymerization or be incorporated as a side group that can be later modified. rsc.orgmdpi.com This allows for the creation of polymers with precisely controlled architectures and functionalities. The aziridine group's ability to react with various nucleophiles under mild conditions makes it a powerful tool for post-polymerization modification, enabling the introduction of a wide array of functional groups along the polymer backbone. rsc.orgresearchgate.netsemanticscholar.org
Polymers derived from this compound are highly effective for surface modification due to the reactivity of the aziridine ring. This ring can undergo nucleophilic ring-opening reactions with functional groups commonly found on material surfaces, such as carboxylic acids, thiols, and amines, forming stable covalent bonds. researchgate.net This process allows for the grafting of polymer chains onto a substrate, altering its surface properties like hydrophilicity, adhesion, and biocompatibility.
The hydroxyl group from the propanol (B110389) side chain of the this compound monomer unit can further enhance the hydrophilicity of the modified surface. This functionalization is critical in applications ranging from biomedical implants, where protein fouling needs to be minimized, to coatings and adhesives where specific surface interactions are desired. Research into aziridine-containing copolymers has demonstrated that post-polymerization modification via the ring-opening of aziridine moieties is a viable strategy for extending and functionalizing polymer side chains. rsc.orgsemanticscholar.org
Table 1: Surface Modification Strategies Using Aziridine-Functionalized Polymers
| Surface Functional Group | Reaction with Aziridine Ring | Resulting Linkage | Key Application Areas |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Nucleophilic ring-opening | Amino-ester | Biomaterial functionalization, Adhesion promotion |
| Thiol (-SH) | Nucleophilic ring-opening | Thioether-amine | Biosensors, Anti-fouling coatings |
| Amine (-NH2) | Nucleophilic ring-opening | Diamine | Bioconjugation, Composite materials |
The ability of the aziridine ring to react with a variety of nucleophiles makes this compound and its derivatives excellent candidates for creating cross-linked polymer networks and hydrogels. rsc.org When multifunctional polymers containing aziridine groups are reacted with di- or poly-functional nucleophiles (such as dithiols or dicarboxylic acids), a three-dimensional network is formed. This process, known as ionotropic gelation when ionic cross-linkers are used, can produce stable hydrogels. nih.govresearchgate.net
Hydrogels are highly absorbent, water-swollen polymer networks that mimic the physical properties of living tissues, making them ideal for biomedical applications. researchgate.netmdpi.com Aziridine-based hydrogels can be designed to have tunable properties, including swelling ratio, mechanical strength, and degradation rate, by controlling the cross-linking density and the chemical nature of the polymer backbone. nih.gov The hydroxyl groups present in polymers of this compound contribute to the high water content and biocompatibility of the resulting hydrogels. These materials have potential applications in drug delivery, wound dressings, and as scaffolds for tissue engineering. mdpi.commdpi.com For example, studies on ionically cross-linked networks using polyamines have demonstrated the formation of stable, gel-like matrices capable of extended release of small molecules. nih.govresearchgate.net
Smart polymers are materials that exhibit significant changes in their properties in response to small external stimuli such as pH, temperature, or light. researchgate.netrsc.orgnih.govnih.gov Polymers derived from this compound can be designed as pH-responsive materials. The ring-opening of the aziridine moiety leads to the formation of secondary or tertiary amines along the polymer backbone. These amine groups are weak bases and can be protonated or deprotonated depending on the ambient pH.
This change in ionization state alters the electrostatic interactions within the polymer network, leading to macroscopic changes such as swelling or shrinking. researchgate.net At low pH, the protonated amine groups cause electrostatic repulsion between polymer chains, leading to an extended conformation and swelling of the polymer network. Conversely, at higher pH, the deprotonated, neutral amines lead to chain collapse and deswelling. This pH-responsive behavior is highly desirable for applications in targeted drug delivery, where a drug can be released in specific acidic environments, such as tumors or the gastrointestinal tract. mdpi.comnih.gov
Table 2: Stimuli-Response in this compound-Derived Polymers
| Stimulus | Mechanism | Resulting Property Change | Potential Application |
|---|---|---|---|
| pH (acidic) | Protonation of amine groups from opened aziridine rings | Swelling, increased hydrophilicity | Targeted drug delivery to acidic tissues |
| pH (basic) | Deprotonation of amine groups | Collapse, increased hydrophobicity | Environmental sensors, controlled release systems |
| Temperature | Alteration of hydrophobic/hydrophilic balance | Phase separation (LCST behavior) | Thermo-responsive hydrogels, cell culture supports |
Bio-Conjugation Strategies and Bio-Inspired Materials
The precise and stable attachment of synthetic polymers to biological molecules, such as proteins and peptides, is a cornerstone of modern biotechnology. The unique reactivity of the aziridine ring makes polymers containing this compound valuable tools for creating advanced polymer-biomolecule hybrids for therapeutic and diagnostic applications. nih.govunito.it
The development of polymer-biomolecule hybrids often relies on "click chemistry"—reactions that are highly efficient, specific, and occur under mild, aqueous conditions. nih.gov The ring-opening of aziridines by nucleophiles exhibits click-like characteristics and provides a powerful method for bioconjugation. nih.gov The aziridine groups on a polymer can react selectively with nucleophilic amino acid residues on the surface of a protein, such as the thiol group of cysteine or the amine group of lysine, to form stable covalent linkages. mdpi.com
This site-specific modification allows for the creation of well-defined conjugates where the polymer is attached at a precise location, minimizing disruption to the biomolecule's structure and function. mdpi.com This level of control is crucial for applications like creating antibody-drug conjugates (ADCs), where the location and number of attached drug-polymer linkers can significantly impact therapeutic efficacy. nih.gov Another approach, redox-activated chemical tagging (ReACT), uses oxaziridine reagents to selectively target and react with thioethers, a functional group found in the amino acid methionine and in biotin, expanding the toolbox for creating stable bioconjugates. nih.gov
In tissue engineering and regenerative medicine, polymeric scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue. nih.govmdpi.commdpi.comnih.govmdpi.com The ideal scaffold should be biocompatible, biodegradable, and possess mechanical properties that match the target tissue. nih.govmdpi.com
Polymers derived from this compound offer significant advantages in the design of such scaffolds. The ability to functionalize these polymers via aziridine chemistry allows for the creation of scaffolds with tailorable properties. rsc.orgkorea.edu For instance, aziridine-functionalized polydimethylsiloxane (PDMS) has been explored for creating elastomeric scaffolds that retain optical transparency and elasticity. rsc.orgkorea.edu The aziridine moieties on the polymer backbone act as "clickable" handles for post-fabrication modification. rsc.org This allows for the covalent attachment of bioactive molecules, such as growth factors or cell adhesion peptides, directly onto the scaffold surface. This bio-functionalization creates a microenvironment that actively promotes tissue regeneration. nih.govmdpi.com The inherent hydrophilicity and biocompatibility of polymers containing the this compound monomer further enhance their suitability for these applications. nih.govnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Polydimethylsiloxane (PDMS) |
| Poly(lactic acid) (PLA) |
| Poly(glycolic acid) (PGA) |
| Poly(ε-caprolactone) (PCL) |
| Poly(N-isopropyl acrylamide) (PNIPAm) |
| Biotin |
| Methionine |
| Cysteine |
| Lysine |
Nanomaterials and Self-Assembled Structures
The incorporation of the this compound moiety into polymer chains provides a versatile platform for the development of advanced nanomaterials and self-assembled structures. The highly reactive aziridine ring is the key functional group that enables the formation of complex nano-architectures through various chemical strategies.
Polymers containing this compound can be designed to self-assemble into a variety of morphologies, including micelles, nanoparticles, and films. This self-assembly is often driven by the amphiphilic nature that can be imparted to the polymer. For instance, a block copolymer containing a hydrophilic block and a hydrophobic block incorporating this compound can self-assemble in aqueous solutions. The hydrophobic core can be further stabilized by the cross-linking of the aziridine groups, leading to the formation of robust and stable core-shell nanoparticles.
The aziridine group's ability to undergo ring-opening reactions with various nucleophiles is a powerful tool for creating functionalized nanomaterials. researchgate.net For example, these polymers can be used to form nanoparticles which can then be surface-functionalized by reacting the aziridine groups with molecules of interest, such as targeting ligands or imaging agents. This "click-like" reactivity allows for the straightforward preparation of multifunctional nanosystems. korea.ac.kr
Furthermore, the self-assembly of conjugates involving this compound is a promising area of research. By conjugating polymers containing this compound to biomolecules like peptides or to other polymers, hybrid materials can be created that spontaneously organize into hierarchical structures. monash.edu The resulting nanomaterials can exhibit properties derived from both the polymer and the conjugated molecule, opening up possibilities for applications in various fields.
The table below illustrates the potential for tuning nanoparticle size based on the characteristics of a hypothetical this compound-containing block copolymer.
| Copolymer Composition (Molar Ratio) | Aziridine Content (%) | Solvent System | Resulting Nanoparticle Diameter (nm) |
| Hydrophilic Block : this compound Block (70:30) | 5 | Water/THF | 80 |
| Hydrophilic Block : this compound Block (50:50) | 10 | Water/THF | 120 |
| Hydrophilic Block : this compound Block (30:70) | 15 | Water/THF | 180 |
This is an interactive table. You can sort and filter the data.
Elucidation of Structure-Property Relationships in this compound-Based Materials
The macroscopic properties of materials derived from this compound are intrinsically linked to their molecular structure. Understanding these structure-property relationships is crucial for designing materials with tailored performance characteristics for specific applications.
One of the most significant structural features of this compound-based polymers is the presence of the aziridine ring, which can act as a latent cross-linking site. The density of these aziridine groups along the polymer chain directly influences the cross-link density of the final material upon curing. polyaziridine.com A higher concentration of this compound monomers will result in a more densely cross-linked network, leading to materials with increased rigidity, thermal stability, and solvent resistance. Conversely, a lower concentration will produce more flexible and elastomeric materials.
The "propanol" portion of the monomer also plays a critical role in determining the material's properties. The hydroxyl group can participate in hydrogen bonding, which can significantly affect the polymer's mechanical properties, such as its tensile strength and modulus. Furthermore, the presence of these polar hydroxyl groups can influence the hydrophilicity and swelling behavior of the material in aqueous environments.
The relationship between the structural features of a hypothetical this compound-based polymer and its resulting material properties is summarized in the table below.
| Structural Feature | Influence on Material Properties |
| Aziridine Group Density | Higher density leads to increased cross-linking, resulting in higher hardness, improved chemical resistance, and a higher glass transition temperature (Tg). Lower density results in more flexible materials. |
| Hydroxyl Group Presence | Contributes to hydrophilicity, potential for hydrogen bonding, and can act as a site for further chemical modification. Affects adhesion to polar substrates. |
| Polymer Molecular Weight | Higher molecular weight generally leads to increased toughness and melt viscosity. |
| Polymer Architecture (Linear vs. Branched) | Branched polymers may exhibit lower viscosity at equivalent molecular weights compared to linear analogues and can provide a higher concentration of reactive end-groups. |
This is an interactive table. You can sort and filter the data.
By systematically varying these structural parameters, it is possible to create a wide range of materials with precisely controlled properties, making this compound a potentially valuable building block in advanced materials science.
Investigations into the Biological Activity and Molecular Mechanisms of 1 Aziridinepropanol Derivatives
Molecular Mechanisms of Bioactivity in Aziridine-Containing Compounds
The bioactivity of aziridine (B145994) derivatives is fundamentally linked to the electrophilic nature of the aziridine ring. This strained heterocycle readily undergoes nucleophilic ring-opening reactions, allowing it to function as a powerful alkylating agent in vivo. nih.gov This capability for covalent bond formation with biological macromolecules is the primary driver of its diverse pharmacological effects.
The principal molecular target for many biologically active aziridine compounds, particularly those with anticancer properties, is deoxyribonucleic acid (DNA). nih.gov The mechanism involves the alkylation of nucleophilic sites on DNA bases.
DNA Alkylation and Cross-linking: The nitrogen mustards, which form an intermediate aziridinium (B1262131) ion, and direct-acting aziridine agents like Mitomycin C, preferentially react with the N7 position of guanine (B1146940) due to its high electron density. nih.gov This initial reaction forms a mono-adduct. If a second aziridine group is present in the molecule (as in bifunctional alkylating agents), it can react with another guanine base on the complementary DNA strand, resulting in an interstrand cross-link. nih.govnih.gov Such cross-links are highly cytotoxic as they physically prevent the separation of DNA strands, thereby inhibiting critical cellular processes like DNA replication and transcription. nih.gov Natural products such as Mitomycin C are known to exert their antitumor effects through this mechanism. wikipedia.orgmdpi.com
Protein Alkylation: Besides DNA, aziridine derivatives can also target proteins. The nucleophilic side chains of amino acids like cysteine and histidine can react with the electrophilic aziridine ring. researchgate.net This covalent modification can lead to the irreversible inhibition of enzymes or disruption of protein function. For instance, specific aziridine-2,3-dicarboxylate derivatives have been identified as potent, irreversible inhibitors of cysteine proteases, which are crucial for the life cycle of certain parasites. researchgate.net The reaction involves the nucleophilic attack of the cysteine thiol group on a ring carbon of the aziridine, leading to ring-opening and the formation of a stable covalent bond.
By inducing DNA damage, aziridine-containing compounds can trigger cellular surveillance mechanisms known as cell cycle checkpoints. These pathways halt cell cycle progression to allow time for DNA repair or, if the damage is too severe, to initiate programmed cell death (apoptosis).
Cell Cycle Arrest: Studies on chiral aziridine phosphine (B1218219) oxides have demonstrated that these compounds can cause a significant arrest of cancer cells in the S phase of the cell cycle. mdpi.com This S-phase arrest is a direct consequence of the inhibition of DNA replication due to DNA alkylation. mdpi.com Similarly, other aziridine derivatives have been shown to induce G2/M phase arrest, preventing cells from entering mitosis. This disruption of the normal cell cycle progression inhibits the proliferation of rapidly dividing cells, a hallmark of cancer.
The interaction of aziridine derivatives with cellular targets elicits a cascade of downstream responses, ultimately determining the fate of the cell.
Induction of Reactive Oxygen Species (ROS): Some aziridine derivatives have been shown to induce oxidative stress by increasing the intracellular levels of reactive oxygen species (ROS). mdpi.com Elevated ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the compound's cytotoxicity and potentially triggering apoptotic pathways.
Apoptosis: DNA damage, cell cycle arrest, and oxidative stress are potent triggers for apoptosis. Aziridine-containing molecules like Imexon are known to induce apoptosis by causing mitochondrial oxidation and the release of cytochrome C. mdpi.com The activation of this intrinsic apoptotic pathway is a key mechanism through which many aziridine-based anticancer agents eliminate tumor cells.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies
The biological activity of 1-aziridinepropanol derivatives is highly dependent on their chemical structure. SAR and SMR studies aim to understand how modifications to the molecular scaffold affect potency, selectivity, and the underlying mechanism of action.
The core of the bioactivity is the aziridine ring , which acts as the alkylating pharmacophore. The substituents on both the nitrogen and carbon atoms of the ring play crucial roles in modulating this activity.
N-Substituents: The substituent on the aziridine nitrogen significantly influences the ring's reactivity. Electron-withdrawing groups (e.g., sulfonyl, acyl) "activate" the ring, making it more electrophilic and susceptible to nucleophilic attack. mdpi.com Conversely, electron-donating groups can decrease this reactivity. The N-propanol group in this compound is not strongly electron-withdrawing but is expected to enhance the compound's hydrophilicity, which can affect its solubility, distribution, and interaction with biological targets.
C-Substituents: Substituents on the carbon atoms of the aziridine ring can influence regioselectivity during ring-opening reactions and steric interactions with the target molecule. For example, studies on aziridine-thiourea derivatives showed that a 2,2-dimethyl substituent significantly reduced antibacterial activity compared to derivatives with less bulky (S)-2-methyl or (S)-2-isopropyl groups. nih.gov
The following table summarizes SAR findings from studies on various aziridine derivatives, which can inform the potential behavior of this compound analogs.
| Compound Class | Structural Variation | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Aziridine Phosphines vs. Phosphine Oxides | Oxidation of phosphorus atom (P to P=O) | Phosphine oxides exhibited significantly higher anticancer and antibacterial activity. | mdpi.com |
| Aziridine-Thiourea Derivatives | Bulky C-substituents (e.g., 2,2-dimethyl) | Significantly reduced antibacterial activity. | nih.gov |
| Aziridine-Thiourea Derivatives | Alkyl group on thiourea (B124793) (R1) and aziridine (R2) | Activity is dependent on both substituents; replacing (S)-2-methyl with (S)-2-isopropyl on the aziridine ring increased antibacterial activity 4-8 fold. | nih.gov |
| General N-Substituted Aziridines | Unprotected amino group (N-H) | Lack of a protecting/substituting group on the nitrogen can lead to a loss of cell viability inhibition. | mdpi.com |
Rational Design Principles for Biologically Active Aziridinepropanol Analogs
The rational design of novel, potent, and selective this compound analogs leverages the mechanistic and SAR insights gained from the broader class of aziridine-containing compounds. nih.gov The goal is to optimize the therapeutic index by enhancing efficacy against target cells while minimizing effects on healthy tissues.
Key principles in the design of such analogs include:
Modulation of Reactivity: The alkylating potency of the aziridine ring is a critical parameter. While high reactivity can lead to potent cytotoxicity, it can also result in indiscriminate reactions and off-target effects. The propanol (B110389) moiety of this compound can be modified to fine-tune the electronic properties of the nitrogen atom. For instance, converting the hydroxyl group to an ether or ester could alter the electron-donating/-withdrawing nature of the N-substituent, thereby modulating the electrophilicity of the aziridine ring. researchgate.net
Enhancing Target Specificity: A major challenge is directing the alkylating agent to its intended target (e.g., tumor cells). This can be achieved by conjugating the this compound scaffold to a targeting moiety. This could be a molecule that is preferentially taken up by cancer cells or one that binds to a specific receptor overexpressed on the tumor surface. The hydroxyl group of the propanol side chain provides a convenient chemical handle for such conjugation.
Improving Physicochemical Properties: The N-propanol substituent imparts a degree of hydrophilicity to the molecule. This property can be systematically varied by changing the length of the alkyl chain or introducing other functional groups. Optimizing the balance between hydrophilicity and lipophilicity (logP) is crucial for controlling absorption, distribution, metabolism, and excretion (ADME) properties, ensuring the compound can reach its target site in effective concentrations.
Bio-reductive Activation: Inspired by agents like Mitomycin C and diaziquone (B1670404) (AZQ), a pro-drug strategy can be employed. nih.gov This involves designing a relatively inert this compound derivative that becomes activated to a potent alkylator only under specific physiological conditions found in the target tissue, such as the hypoxic (low oxygen) environment common in solid tumors. This could be achieved by incorporating a quinone or nitroaromatic group into the molecule, which would undergo enzymatic reduction to "switch on" the alkylating capability of the aziridine ring. nih.gov
By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel therapeutic candidates with improved efficacy and selectivity.
Advanced Spectroscopic and Analytical Characterization of 1 Aziridinepropanol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is indispensable for determining the precise arrangement of atoms and functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for the structural assignment of 1-Aziridinepropanol.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would typically exhibit distinct signals corresponding to the protons of the aziridine (B145994) ring and the propanol (B110389) chain. The methylene (B1212753) protons adjacent to the nitrogen atom in the aziridine ring are expected to resonate in a characteristic region, often around 2.5-3.0 ppm. The methylene protons of the propanol chain, particularly those adjacent to the hydroxyl group, would typically appear further downfield, around 3.5-4.0 ppm, due to the deshielding effect of the oxygen atom. The internal methylene protons of the propyl chain would resonate in the aliphatic region, typically between 1.5-2.0 ppm. The hydroxyl proton signal is variable and can appear as a broad singlet, its position depending on solvent and concentration.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton. Each unique carbon environment in this compound will produce a distinct signal. The carbons of the aziridine ring, being directly attached to nitrogen, are expected to resonate in the range of 40-50 ppm. The carbon bearing the hydroxyl group (C-OH) will appear in the range of 60-70 ppm, characteristic of alcohols. The internal methylene carbon of the propyl chain will resonate at a higher field, typically between 25-35 ppm.
2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for unambiguously assigning ¹H and ¹³C signals. HSQC correlates protons directly bonded to carbons, confirming which protons are attached to which carbon atoms. HMBC correlates protons to carbons separated by two or three bonds, providing crucial information about connectivity across the molecule. These techniques are essential for confirming the proposed structure of this compound and identifying any potential isomers or impurities emerypharma.comazooptics.commdpi.com.
Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates signals based on their diffusion coefficients, which are related to molecular size and hydrodynamic radius rsc.orgbruker.comdigitellinc.commagritek.comresearchgate.net. While primarily used for small molecules and mixtures, DOSY can be applied to polymer systems. If this compound is used as a monomer or crosslinking agent in polymerization, DOSY can help characterize the resulting polymers. It can differentiate between monomers, oligomers, and polymer chains based on their diffusion rates, providing insights into molecular weight distribution, aggregation, or the formation of branched structures. This technique is particularly useful when traditional methods like Gel Permeation Chromatography (GPC) are challenging due to polymer-solvent or polymer-column interactions researchgate.net. DOSY can offer a faster analysis with less solvent consumption compared to GPC digitellinc.com.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing characteristic fingerprints of functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups present in this compound. Key absorption bands expected include:
A broad O-H stretching band, typically observed between 3200-3500 cm⁻¹, indicative of the alcohol group, often broadened due to hydrogen bonding nobraintoosmall.co.nzuc.edupg.edu.plorgchemboulder.com.
C-H stretching vibrations for the aliphatic regions of the propyl chain and aziridine ring, usually found between 2850-3000 cm⁻¹ nobraintoosmall.co.nzuc.edupg.edu.pl.
C-N stretching vibrations associated with the aziridine ring, which can appear in the fingerprint region, often around 1200-1300 cm⁻¹ nobraintoosmall.co.nz.
C-O stretching vibrations from the primary alcohol, typically observed in the 1050-1150 cm⁻¹ range nobraintoosmall.co.nzuc.edu.
Raman Spectroscopy: Raman spectroscopy complements IR by providing complementary vibrational information, particularly for symmetric vibrations and bonds that are weakly IR-active. While specific Raman data for this compound is not detailed in the provided search results, it would typically show similar functional group vibrations as IR, but with different relative intensities depending on the polarizability of the bonds. Raman spectroscopy is valuable for analyzing aqueous solutions and solid states, and its applications are expanding with advancements in instrumentation and data analysis, including chemometric methods arxiv.orgmdpi.comspectroscopyonline.comdb-thueringen.de.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and providing structural information through fragmentation patterns. For this compound (C₅H₁₁NO), the calculated molecular weight is approximately 101.15 g/mol .
Molecular Ion: Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would typically yield a molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺) at m/z 101 or 102, respectively. The presence and intensity of the molecular ion peak can vary depending on the ionization method. For alcohols, the molecular ion peak can sometimes be weak or absent libretexts.org.
Fragmentation Analysis: Fragmentation patterns provide clues to the molecular structure. Common fragmentation pathways for molecules like this compound can include:
Cleavage of the C-C bond adjacent to the hydroxyl group, leading to the loss of the propyl chain or parts thereof.
Loss of the hydroxyl radical (•OH) or water (H₂O) from the molecular ion.
Ring-opening fragmentation of the aziridine moiety.
Alpha-cleavage adjacent to the nitrogen atom in the aziridine ring.
Detailed analysis of these fragment ions, often aided by high-resolution MS, can confirm the connectivity of atoms and the presence of specific functional groups libretexts.orgslideshare.netgatech.edursc.orgresearchgate.net.
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic structure of crystalline materials measurlabs.comanton-paar.comwikipedia.orgmalvernpanalytical.comforcetechnology.com. If this compound can be crystallized, single-crystal XRD can provide highly detailed information, including:
Precise bond lengths and bond angles.
The arrangement of atoms in the unit cell.
The crystal lattice parameters and space group.
Information about molecular conformation and crystal packing.
Powder XRD (PXRD) can be used to identify crystalline phases and assess the crystallinity of a sample, which is crucial for solid-state characterization and quality control anton-paar.commalvernpanalytical.com. While specific XRD data for this compound is not detailed here, the technique is fundamental for confirming the solid-state structure of organic compounds mdpi.comwikipedia.org.
Hyphenated Techniques and Advanced Spectroscopic Imaging
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering enhanced analytical power ijpsjournal.comchemijournal.comijarnd.comijsrtjournal.comnih.gov. For this compound, these could include:
LC-MS (Liquid Chromatography-Mass Spectrometry): Used for separating and identifying this compound from complex mixtures or reaction products, and for detecting impurities.
GC-MS (Gas Chromatography-Mass Spectrometry): Applicable if this compound is sufficiently volatile or can be derivatized. It is useful for purity assessment and identification of volatile byproducts.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Allows for the separation of components followed by on-line NMR analysis, providing structural information without the need for complete isolation.
LC-IR/FTIR (Liquid Chromatography-Infrared/Fourier-Transform Infrared Spectroscopy): Can identify functional groups of separated components in real-time.
Advanced spectroscopic imaging techniques, while not explicitly detailed for this compound in the provided results, could potentially be used to visualize the distribution of the compound within a matrix or to study its behavior at interfaces.
Compound List
this compound
3-(aziridin-1-yl)propan-1-ol
Chromatographic and Separation Techniques
Chromatographic and separation techniques are fundamental for the comprehensive characterization of chemical compounds like this compound. These methods are essential for assessing purity, identifying and quantifying impurities, and confirming the identity of the synthesized material. Given the molecular structure of this compound, which features a polar hydroxyl group and a reactive aziridine ring, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are anticipated to be valuable analytical tools, with TLC serving as a complementary technique for rapid qualitative assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique widely employed for the separation and analysis of non-volatile or thermally labile organic compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a probable method of choice, leveraging the compound's polarity.
Methodology and Expected Findings: A typical RP-HPLC setup would involve a C18 or C8 stationary phase column, known for its ability to separate moderately polar to non-polar compounds. The mobile phase would likely consist of an aqueous buffer (e.g., containing 0.1% formic acid or trifluoroacetic acid) mixed with an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation of complex mixtures and to elute compounds with varying polarities efficiently. Detection would commonly be performed using a UV-Vis detector, potentially a Photodiode Array (PDA) detector for spectral information, or Mass Spectrometry (MS) for definitive identification based on mass-to-charge ratio.
Research findings for similar polar organic molecules often report retention times dependent on the specific column chemistry, mobile phase composition, and flow rate. Purity is typically determined by the area percentage of the main chromatographic peak relative to the total integrated peak area.
Representative HPLC Parameters and Hypothetical Results:
| Parameter | Value |
| Column Type | C18, 5 µm particle size |
| Column Dimensions | 4.6 mm × 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B (0-2 min), 5-95% B (2-15 min), 95% B (15-17 min), 95-5% B (17-20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis at 210 nm (or PDA) |
| Hypothetical tR | 7.5 minutes |
| Hypothetical Purity | >98.5% |
Note: The retention time (tR) and purity values are hypothetical and representative of typical outcomes for a compound of this nature.
Gas Chromatography (GC)
Gas Chromatography is suitable for volatile and thermally stable compounds. Given the hydroxyl group in this compound, direct GC analysis might lead to peak tailing or require derivatization to enhance volatility and thermal stability.
Methodology and Expected Findings: If direct GC analysis is pursued, a polar or mid-polarity capillary column, such as those with polyethylene (B3416737) glycol (PEG) or modified polysiloxane phases, would be considered to interact favorably with the polar functional groups. Alternatively, derivatization of the hydroxyl group (e.g., silylation) could be employed to increase volatility and improve chromatographic performance on less polar columns. Detection methods commonly used in GC include Flame Ionization Detection (FID) for general organic compounds and Mass Spectrometry (GC-MS) for definitive structural identification.
The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase (carrier gas, e.g., Helium or Nitrogen) and a stationary phase within the column. Retention times are highly dependent on the column's polarity and the temperature program used.
Representative GC Parameters and Hypothetical Results:
| Parameter | Value |
| Column Type | Polyethylene Glycol (e.g., Carbowax® 20M equivalent), 0.25 µm film thickness |
| Column Dimensions | 0.32 mm ID × 30 m Length |
| Carrier Gas | Helium |
| Temperature Program | 50 °C (hold 2 min), ramp at 10 °C/min to 180 °C (hold 5 min) |
| Injection Port Temp | 220 °C |
| Detector | Flame Ionization Detector (FID) |
| Hypothetical tR | 12.2 minutes |
| Hypothetical Purity | >97.0% |
Note: The retention time (tR) and purity values are hypothetical and representative of typical outcomes for a compound of this nature, potentially after derivatization if direct injection is not optimal.
Thin-Layer Chromatography (TLC)
TLC is a cost-effective and rapid technique for qualitative analysis, purity checks, and method development for chromatography.
Methodology and Expected Findings: For this compound, TLC would typically be performed on silica (B1680970) gel plates. The mobile phase would likely be a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to achieve an appropriate retardation factor (Rf) for the compound. Visualization of the spots could be achieved under UV light if the compound possesses a chromophore, or by using specific staining reagents that react with hydroxyl or amine functionalities.
The research findings from TLC would primarily involve the Rf value of this compound and the presence of any distinct impurity spots, allowing for a quick assessment of sample purity and guidance for HPLC method development.
Summary of Chromatographic and Separation Techniques
Chromatographic techniques such as HPLC and GC, complemented by TLC, are indispensable for the thorough analytical characterization of this compound. HPLC, particularly in a reversed-phase mode with a C18 column and a gradient elution of water/acetonitrile, is expected to provide excellent separation and quantification capabilities. GC, potentially requiring derivatization due to the hydroxyl group, offers an alternative for volatile impurities or if coupled with Mass Spectrometry for detailed identification. The application of these methods allows for the determination of purity, identification of synthesis by-products, and confirmation of the compound's structure, thereby ensuring the quality and integrity of this compound for further research or application.
Theoretical and Computational Chemistry Approaches for 1 Aziridinepropanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental for investigating the intrinsic electronic properties and inherent reactivity of 1-Aziridinepropanol.
Prediction of Spectroscopic Parameters
Quantum chemical calculations, often employing DFT, are widely used to predict spectroscopic parameters that aid in the experimental characterization and identification of compounds. For this compound, these methods can predict:
Infrared (IR) Spectroscopy: Characteristic vibrational frequencies corresponding to functional groups such as O-H stretching, C-H stretching, C-N stretching within the aziridine (B145994) ring, and C-O stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts and coupling constants for ¹H and ¹³C nuclei, which are highly sensitive to the local electronic environment and molecular geometry.
UV-Visible (UV-Vis) Spectroscopy: Absorption maxima (λmax) and extinction coefficients, which can provide information about electronic transitions, particularly if the molecule has conjugated systems or chromophores.
These predicted spectroscopic signatures serve as valuable benchmarks for validating experimental data and confirming the structure of synthesized this compound.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules based on classical mechanics and force fields, MD can reveal:
Conformational Landscape: The preferred three-dimensional arrangements (conformations) of the molecule, considering bond rotations and steric interactions. This is particularly relevant for the propanol (B110389) chain and the orientation of the aziridine ring.
Intermolecular Interactions: How this compound interacts with solvent molecules (e.g., water, organic solvents) or other molecules in its environment. This includes studying hydrogen bonding patterns involving the hydroxyl group and potential interactions with the aziridine nitrogen.
Dynamic Properties: Information on molecular flexibility, diffusion, and the energetics of different conformations.
Understanding the conformational preferences and dynamic behavior is essential for predicting how this compound might behave in solution or during chemical reactions.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By calculating potential energy surfaces, researchers can:
Map Reaction Pathways: Identify the sequence of elementary steps leading from reactants to products.
Locate Transition States: Determine the highest energy points along these pathways, which correspond to the transition states. The activation energy (energy difference between reactants and transition state) can be calculated, providing insights into the reaction rate.
Identify Intermediates: Characterize any stable or semi-stable intermediates formed during the reaction.
For this compound, this could involve studying the ring-opening reactions of the aziridine moiety, reactions involving the hydroxyl group (e.g., esterification, etherification), or reactions where the molecule acts as a nucleophile or electrophile. For instance, the nucleophilic attack on the strained aziridine ring by various species is a key reaction pathway that can be computationally investigated.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics tools and QSAR modeling are powerful approaches for correlating the chemical structure of this compound with its observed biological or chemical activities.
Molecular Descriptors: Generating a set of numerical descriptors (e.g., topological, electronic, geometric) that quantify various structural and physicochemical properties of this compound.
QSAR Models: Developing statistical models that relate these descriptors to specific activities (e.g., reactivity, binding affinity, toxicity, although toxicity is excluded from this article's scope). These models can then predict the activity of new, related compounds based on their structures.
While specific QSAR studies for this compound were not detailed in the provided search results, its structural features, such as the aziridine ring and the hydroxyl group, would be key parameters in such analyses for predicting its chemical behavior or potential interactions.
Virtual Screening and Lead Optimization Studies
Virtual screening involves using computational methods to rapidly search large databases of chemical compounds to identify potential candidates (leads) that exhibit desired properties or activities. For this compound, this could involve:
Screening Libraries: If this compound or its derivatives are being considered for a specific application (e.g., as a building block in materials science or as a precursor in synthesis), virtual screening can identify similar structures with potentially enhanced properties.
Lead Optimization: Once a lead compound is identified, computational techniques are used to systematically modify its structure to improve its efficacy, selectivity, or other desirable characteristics. This might involve exploring how modifications to the propanol chain or the aziridine ring affect its performance.
These approaches are vital in the early stages of research and development, guiding experimental efforts towards the most promising molecular designs.
Q & A
Advanced Question
- Mechanistic Probes : Use kinetic isotope effects (KIEs) and trapping experiments to identify intermediates (e.g., aziridinium ions).
- Computational Modeling : Apply DFT calculations to predict transition states and regioselectivity in nucleophilic attacks. Compare with experimental outcomes .
- Diverse Nucleophiles : Test thiols, amines, and carboxylates to map steric/electronic effects. Report yields, stereochemical outcomes, and side reactions .
How should researchers integrate contradictory findings about this compound’s biological activity into a coherent literature review?
Advanced Question
- Critical Appraisal : Assess study designs (e.g., cell lines, dosing protocols) for variability. Highlight methodological weaknesses (e.g., lack of controls) in conflicting reports .
- Meta-Analysis : Use statistical tools to aggregate data, weighting studies by sample size and experimental rigor. Discuss confounding factors (e.g., solvent toxicity in assays) .
- Hypothesis Refinement : Propose follow-up studies to test unresolved mechanisms (e.g., ROS generation vs. direct alkylation) .
What ethical and practical considerations apply when designing toxicity studies for this compound?
Advanced Question
- Ethical Compliance : Follow institutional guidelines for human/animal studies, including informed consent and IACUC approvals. Disclose conflicts of interest .
- Dose-Response Design : Include negative controls and multiple concentrations to establish LD and NOAEL. Use validated assays (e.g., Ames test, comet assay) for genotoxicity .
- Data Transparency : Publish raw toxicity datasets and analytical protocols to enable independent verification .
How can researchers leverage computational chemistry to predict novel applications of this compound in catalysis or drug design?
Advanced Question
- Molecular Docking : Screen this compound derivatives against target proteins (e.g., kinases) to prioritize synthesis candidates. Validate with in vitro binding assays .
- Reactivity Descriptors : Calculate Fukui indices to predict electrophilic sites for functionalization. Compare with experimental reactivity patterns .
- Machine Learning : Train models on existing aziridine datasets to forecast reaction yields or biological activity, ensuring algorithmic transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
